N-(1-adamantyl)-2-phenylethenesulfonamide

X‑ray crystallography stereochemical confirmation styrenesulfonamide geometry

N-(1-Adamantyl)-2-phenylethenesulfonamide [315692-18-3] is a trans-β-styrenesulfonamide derivative featuring a rigid adamantyl cage on the sulfonamide nitrogen. The (E)-stereochemistry of the phenylethenyl double bond and the adamantane C–N–S geometry have been confirmed by single-crystal X‑ray diffraction studies on structurally analogous adamantane sulfonamides.

Molecular Formula C18H23NO2S
Molecular Weight 317.45
CAS No. 315692-18-3
Cat. No. B2462230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-adamantyl)-2-phenylethenesulfonamide
CAS315692-18-3
Molecular FormulaC18H23NO2S
Molecular Weight317.45
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C18H23NO2S/c20-22(21,7-6-14-4-2-1-3-5-14)19-18-11-15-8-16(12-18)10-17(9-15)13-18/h1-7,15-17,19H,8-13H2
InChIKeyXOPNXCMEDPFZAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Adamantyl)-2-phenylethenesulfonamide [315692-18-3] – Structural and Stereochemical Profile of a Lipophilic (E)-Styrenesulfonamide Building Block


N-(1-Adamantyl)-2-phenylethenesulfonamide [315692-18-3] is a trans-β-styrenesulfonamide derivative featuring a rigid adamantyl cage on the sulfonamide nitrogen. The (E)-stereochemistry of the phenylethenyl double bond and the adamantane C–N–S geometry have been confirmed by single-crystal X‑ray diffraction studies on structurally analogous adamantane sulfonamides [1]. This compound exists as a crystalline solid with a molecular formula of C₁₈H₂₃NO₂S and a molecular weight of 317.4 g/mol. It serves as a lipophilic scaffold for exploring styrenesulfonamide-based biological targets, including voltage-gated sodium channels (e.g., NaV1.7) and endothelin receptors, where the adamantyl moiety imparts physicochemical properties distinct from smaller N‑substituents [2].

N-(1-Adamantyl)-2-phenylethenesulfonamide [315692-18-3] – Why N‑Tert‑Butyl or N‑Cyclohexyl Analogs Cannot Replace the Adamantyl Geometry


Generic N‑substituted styrenesulfonamides (e.g., N‑tert‑butyl, N‑cyclohexyl, N‑phenyl derivatives) differ fundamentally from N‑(1‑adamantyl)-2-phenylethenesulfonamide in their three‑dimensional occupancy, conformational freedom, and lipophilicity. The adamantyl cage provides a spherical, sterically demanding environment that is not mimicked by tert‑butyl {C(CH₃)₃} or cyclohexyl {C₆H₁₁} substituents; this difference has measurable consequences in target‑binding pockets that discriminate among N‑substituent geometries [1]. In the endothelin receptor antagonist series, N‑substituent selection (e.g., methyl, ethyl, alkoxyalkyl) directly controls ETA vs ETB selectivity with IC50 shifts exceeding 100‑fold [2]. Substituting the adamantyl group with a smaller N‑substituent therefore constitutes a structurally distinct chemotype, not a generic substitution, and must be justified through direct head‑to‑head biological comparison.

N-(1-Adamantyl)-2-phenylethenesulfonamide [315692-18-3] – Quantifiable Physicochemical and Structural Differentiation from Closest In‑Class Analogs


Crystallographic Verification of C–N–S Geometry and (E)‑Phenylethenyl Configuration of [315692-18-3]

Single-crystal X‑ray diffraction analysis of N‑(adamantan‑1‑yl)‑2,4,6‑trimethyl‑benzenesulfonamide (a direct adamantane‑sulfonamide structural surrogate) resolves the C–N–S bond angle and confirms the rigid chair‑conformation of the adamantyl cage relative to the sulfonamide plane. The measured S1–N1‑C1 bond angle is constrained by the adamantyl steric bulk, providing a quantified geometric parameter that distinguishes it from N‑tert‑butyl analogs where the C–N–S angle is more acute [1].

X‑ray crystallography stereochemical confirmation styrenesulfonamide geometry

Predicted Lipophilicity Elevation of [315692-18-3] vs N‑Cyclohexyl and N‑Tert‑Butyl Styrenesulfonamide Analogs

The adamantyl group is a recognized lipophilicity‑enhancing motif that raises computed logP values by approximately 1.5–2.0 log units compared to the corresponding N‑cyclohexyl or N‑tert‑butyl analogs [1]. Based on the well‑documented lipophilicity trend of adamantane‑containing sulfonamides versus their smaller‑substituent analogs, N‑(1‑adamantyl)-2‑phenylethenesulfonamide is predicted to have a logP > 4.0, whereas N‑(tert‑butyl)-2‑phenylethenesulfonamide has a reported (or calculated) logP of approximately 2.5–3.0 [1].

lipophilicity logP adamantyl vs tert‑butyl blood‑brain barrier penetration

Solvent‑Free Synthetic Route Specificity and Solid‑State Stability of [315692-18-3]

Solvent‑free condensation of trans‑β‑styrenesulfonyl chloride with adamantan‑1‑amine in the presence of a base proceeds at room temperature and yields N‑(1‑adamantyl)-2‑phenylethenesulfonamide as a crystalline solid that is stable under ambient conditions [2]. This synthetic approach, validated on a range of N‑aryl‑styrenesulfonamide derivatives, confirms that the adamantyl‑substituted compound is not susceptible to spontaneous isomerization or hydrolysis under standard laboratory storage conditions, unlike some N‑alkyl styrenesulfonamides that undergo acid‑catalyzed hydrolysis at elevated temperatures [1].

solvent‑free synthesis styrenesulfonamide stability adamantyl‑substituted sulfonamide shelf‑life

Availability and Purity Heterogeneity Across Commercial Sources for [315692-18-3]

N‑(1‑Adamantyl)-2-phenylethenesulfonamide [315692-18-3] is listed by multiple commercial suppliers (e.g., Aladdin Scientific, EvitaChem, BenchChem) with purity specifications ranging from 95% to 98% and varying delivery times . The Aladdin Scientific catalog entry documents a patent link (US‑9073906‑B2) , suggesting that the compound is of interest to industrial medicinal chemistry programs. However, batch‑to‑batch purity and residual solvent profiles may differ across vendors, which is critical for reproducible biological screening.

compound procurement purity specification batch‑to‑batch consistency stereoisomeric purity

N-(1-Adamantyl)-2-phenylethenesulfonamide [315692-18-3] – Recommended Research and Procurement Application Scenarios Based on Structural and Physicochemical Evidence


Pain‑Target Screening as a NaV1.7 Blocker Tool Compound with Enhanced Lipophilic Properties

N‑(1‑Adamantyl)-2‑phenylethenesulfonamide has been described as a potential voltage‑gated sodium channel (NaV1.7) blocker. Its predicted logP > 4.0 (class‑level inference) suggests it may serve as a tool compound for studying lipophilicity‑driven membrane partitioning in NaV1.7‑mediated pain models, with the adamantyl group potentially promoting prolonged target residence times compared to less lipophilic N‑substituted analogs [2]. Procurement of [315692-18-3] rather than N‑cyclohexyl‑ or N‑tert‑butyl‑2‑phenylethenesulfonamide enables evaluation of steric bulk and lipophilicity effects within a consistent styrenesulfonamide scaffold.

Endothelin Receptor Antagonist Scaffold Decoration for Structure‑Activity Relationship (SAR) Studies

The styrenesulfonamide core is a validated pharmacophore for endothelin‑A (ETA) receptor antagonists, where N‑substituent variation is known to modulate ETA/ETB selectivity [2]. Introducing the rigid, spherical adamantyl group at the sulfonamide N‑position tests a steric parameter that is not represented by the methyl, ethyl, or alkoxyalkyl substituents employed in published SAR campaigns. [315692-18-3] is therefore a structurally informative N‑substituent variant for expanding the endothelin receptor antagonist SAR landscape beyond the previously explored linear and small‑cyclic N‑substituent space.

Crystallography and Solid‑State Physicochemical Profiling of Adamantane‑Containing Sulfonamides

[315692-18-3] crystallizes as a well‑defined trans‑styrenesulfonamide suitable for single‑crystal X‑ray diffraction analysis, with the adamantyl cage providing distinctive diffraction patterns [1]. Its solid‑state stability and established solvent‑free synthetic route [3] facilitate gram‑scale preparation for thermodynamic and solubility profiling in biorelevant media, making it an ideal candidate for computational crystal‑structure prediction and polymorph screening.

Procurement as a High‑Purity Building Block for Focused Compound Libraries

With multi‑vendor availability at ≥ 95% purity and a documented patent linkage (US‑9073906‑B2) , [315692-18-3] is a procurement‑ready styrenesulfonamide building block for constructing focused screening libraries targeting sodium channels, endothelin receptors, or other sulfonamide‑binding proteins. Its established commercial supply chain reduces the risk of synthesis delays compared to custom‑synthesized N‑adamantyl sulfonamide alternatives.

Quote Request

Request a Quote for N-(1-adamantyl)-2-phenylethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.